molecular formula C6H5O3PZn B1610998 zinc;dioxido-oxo-phenyl-λ5-phosphane CAS No. 34335-10-9

zinc;dioxido-oxo-phenyl-λ5-phosphane

Cat. No. B1610998
Key on ui cas rn: 34335-10-9
M. Wt: 221.5 g/mol
InChI Key: VYXPIEPOZNGSJX-UHFFFAOYSA-L
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Patent
US09035100B2

Procedure details

In Loedige mixer (M-20 type (total volume: 20 L) available from Loedige), 8.51 kg (105 mol) of zinc oxide powder (JIS grade 2, available from HakusuiTech Ltd.) was placed. An aqueous solution of 1.67 kg (10.5 mol) of phenylphosphonic acid powder (Nissan Chemical Industries, Ltd.) dissolved in 9.43 kg of water was added thereinto (solid concentration in total mixture: 52% by mass). The resulting mixture was mixed for 5 minutes. Then, the mixture was dried for 60 minutes with mixing by flowing steam at 150° C. in the jacket provided with the apparatus surface and further dried for 70 minutes under reduced pressure, yielding a white powder of zinc phenylphosphonate-containing zinc oxide.
Quantity
8.51 kg
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step Two
Name
Quantity
9.43 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]1([P:9](=[O:12])([OH:11])[OH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O>[C:3]1([P:9](=[O:10])([O-:12])[O-:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Zn+2:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.51 kg
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
1.67 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Name
Quantity
9.43 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
(solid concentration in total mixture: 52% by mass)
ADDITION
Type
ADDITION
Details
The resulting mixture was mixed for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Then, the mixture was dried for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
with mixing
CUSTOM
Type
CUSTOM
Details
at 150° C.
CUSTOM
Type
CUSTOM
Details
provided with the apparatus surface
CUSTOM
Type
CUSTOM
Details
further dried for 70 minutes under reduced pressure
Duration
70 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])([O-])=O.[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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